(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride
Overview
Description
The compound “(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Scientific Research Applications
Anticancer Potential
- Propanamide Derivatives Synthesis : Derivatives of (2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride were synthesized and evaluated as potential anticancer agents. Compounds displayed promising anticancer activities, particularly compounds 6h, 6j, and 6e, which showed strong anticancer properties relative to the reference drug doxorubicin (Rehman et al., 2018).
Antimicrobial Applications
- Antimicrobial Activity Against Pathogens : Piperidine derivatives were synthesized and showed significant antimicrobial activities against bacterial and fungal pathogens, especially effective against tomato plant pathogens (Vinaya et al., 2009).
- Antibacterial Potentials of Acetamide Derivatives : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials, showing moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).
Alzheimer’s Disease Treatment
- Potential Drug Candidates for Alzheimer's Disease : New N-substituted derivatives were synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease (Rehman et al., 2018).
Insecticidal Activities
- α-Aminophosphonates Synthesis : Novel α-aminophosphonates containing (4′-tosyl) piperidin-4-yl were synthesized and displayed insecticidal activities against Plutella xylostella (Jiang et al., 2013).
Diabetes Treatment
- Type II Diabetes Drug Candidates : S-substituted derivatives of 1,2,4-triazoles were synthesized and evaluated for their potential as drug candidates for type II diabetes. These derivatives were potent inhibitors of α-glucosidase, an enzyme relevant in diabetes treatment (Aziz ur-Rehman et al., 2018).
Future Directions
The future directions for research on “(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride” are not specified in the search results. Given the importance of piperidine derivatives in the pharmaceutical industry , there may be potential for further exploration of this compound in drug design and synthesis.
properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c1-12-2-4-14(5-3-12)19(17,18)16-10-7-13(6-9-15)8-11-16;/h2-5,13H,6-11,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCSZJGXVLOLTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.